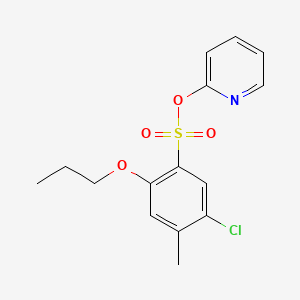
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chlorinated benzene ring, and a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate typically involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfinates.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinates
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinyl 5-chloro-4-methylbenzenesulfonate
- 2-Pyridinyl 4-methyl-2-propoxybenzenesulfonate
- 5-Chloro-4-methyl-2-propoxybenzenesulfonate
Uniqueness
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is unique due to the presence of both a pyridine ring and a propoxy group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H16ClNO4S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
pyridin-2-yl 5-chloro-4-methyl-2-propoxybenzenesulfonate |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-8-20-13-9-11(2)12(16)10-14(13)22(18,19)21-15-6-4-5-7-17-15/h4-7,9-10H,3,8H2,1-2H3 |
InChI-Schlüssel |
ODMNQIDEPZRBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370554.png)
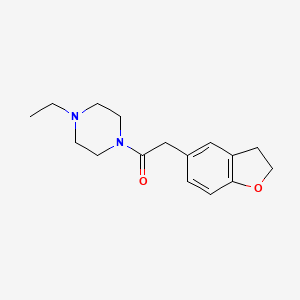
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
![6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370566.png)
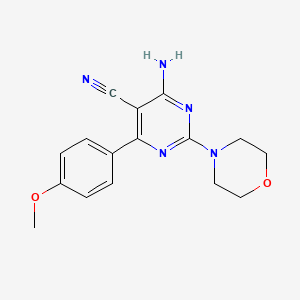
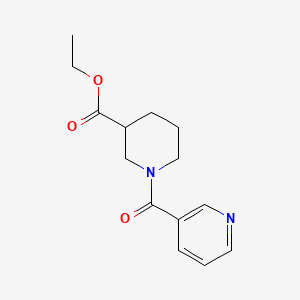
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13370574.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)
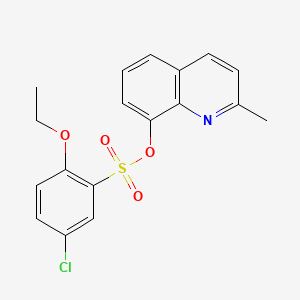
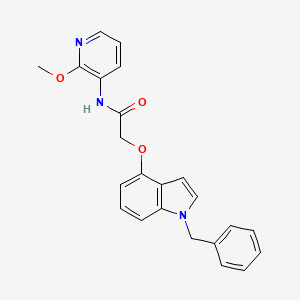
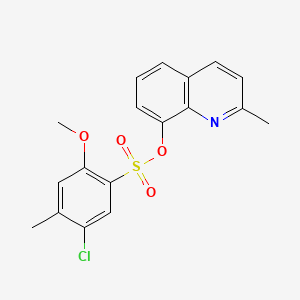
![2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370614.png)
